3-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,5-dimethoxyphenyl)urea
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Overview
Description
3-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,5-dimethoxyphenyl)urea is a synthetic organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a chlorophenyl group, a dimethoxyphenyl group, and a dihydropyrazinone moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,5-dimethoxyphenyl)urea typically involves the following steps:
Formation of the pyrazinone core: The pyrazinone core can be synthesized by the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl derivative reacts with the pyrazinone core.
Attachment of the dimethoxyphenyl group: The dimethoxyphenyl group is attached via a coupling reaction, often using a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,5-dimethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl and dimethoxyphenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Research suggests it may have therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,5-dimethoxyphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-ylamino derivatives: These compounds share structural similarities and have been studied for their antimicrobial and antiviral activities.
Indole derivatives: Indole-based compounds also exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
3-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,5-dimethoxyphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)-3-oxopyrazin-2-yl]-3-(3,5-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O4/c1-27-15-9-13(10-16(11-15)28-2)22-19(26)23-17-18(25)24(7-6-21-17)14-5-3-4-12(20)8-14/h3-11H,1-2H3,(H2,21,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBYGCBOXLANER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=NC=CN(C2=O)C3=CC(=CC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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